5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Description
5-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound featuring a fused pyrrole-pyridine core with a fluorine atom at position 5 and a carboxylic acid group at position 3. The molecular formula is C₈H₅FN₂O₂, with a molecular weight of 180.13 g/mol (inferred from structural analogs) . This compound serves as a critical building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its fluorine substituent enhances metabolic stability and binding affinity, while the carboxylic acid group facilitates hydrogen bonding in target interactions .
Propriétés
IUPAC Name |
5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-6-2-1-5-7(11-6)4(3-10-5)8(12)13/h1-3,10H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZLQRXTGNJDCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-chloro-5-fluoronicotinic acid as a starting material. This compound undergoes a series of reactions, including esterification, reduction, and cyclization, to form the desired pyrrolo[3,2-b]pyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques to ensure the compound’s purity and consistency .
Analyse Des Réactions Chimiques
Nucleophilic Substitution Reactions
The fluorine atom at the 5-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reaction is facilitated by the electron-deficient nature of the pyridine ring, which activates the C–F bond for displacement.
Key Findings :
-
Bromination at the 3-position proceeds efficiently with NBS in DMF, preserving the carboxylic acid functionality .
-
Palladium-catalyzed iodination enables further functionalization for cross-coupling reactions .
Condensation Reactions
The carboxylic acid group participates in condensation reactions to form amides or esters, critical for modifying biological activity.
Example Reaction :
Applications : Amide derivatives show enhanced FGFR1 inhibitory activity (IC₅₀ = 7–25 nM) .
Decarboxylation Reactions
Thermal or basic conditions induce decarboxylation, generating 5-fluoro-1H-pyrrolo[3,2-b]pyridine.
| Conditions | Products | Yield | Reference |
|---|---|---|---|
| NaOH, methanol/H₂O, 60°C | 5-Fluoro-1H-pyrrolo[3,2-b]pyridine | 54–65% |
Mechanistic Insight : Decarboxylation proceeds via a six-membered transition state, stabilized by the aromatic system .
Cross-Coupling Reactions
The brominated or iodinated derivatives undergo Suzuki-Miyaura and Buchwald-Hartwig couplings to introduce aryl or alkyl groups.
Synthetic Utility : These reactions enable the construction of FGFR inhibitors with nanomolar potency .
Oxidation and Reduction
The carboxylic acid group can be reduced to alcohols or oxidized to CO₂ under extreme conditions.
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Reduction (LiAlH₄) | THF, 0°C to reflux | 3-Hydroxymethyl-pyrrolopyridine | 40–50% |
Cyclization Reactions
The compound serves as a precursor for synthesizing fused heterocycles.
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Intramolecular cyclization | PPA, 150°C | Tricyclic FGFR inhibitors | 30–40% |
pH-Dependent Reactivity
The carboxylic acid group (pKa ≈ 3.1) deprotonates in basic media, enhancing solubility and altering reaction pathways.
Key Observations :
Applications De Recherche Scientifique
5-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to study its effects on different biological pathways.
Mécanisme D'action
The mechanism of action of 5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For example, it can inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By inhibiting these receptors, the compound can induce apoptosis in cancer cells and inhibit tumor growth .
Comparaison Avec Des Composés Similaires
Structural and Electronic Differences
Key analogs differ in substituent type, position, and ring system (Table 1).
Table 1: Structural Comparison of Pyrrolopyridine Carboxylic Acid Derivatives
Key Observations :
- Fluorine vs. Chlorine : The smaller size and higher electronegativity of fluorine reduce steric hindrance and enhance electronic interactions compared to chlorine, which increases lipophilicity .
- Positional Isomerism : Substitution at position 6 (e.g., 6-chloro derivative) alters binding modes compared to position 5, as seen in kinase selectivity studies .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (EWGs) : Fluorine and CF₃ enhance binding to electron-rich pockets in enzymes, while chlorine balances lipophilicity and reactivity .
- Carboxylic Acid Position : The 3-carboxylic acid group is critical for hydrogen bonding in active sites; shifting this group (e.g., to position 2) disrupts interactions .
- Ring System Variations : [3,2-b] vs. [2,3-b] ring systems alter molecular geometry, affecting target selectivity .
Activité Biologique
5-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : 5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
- Molecular Formula : C8H5FN2O2
- Molecular Weight : 180.14 g/mol
- CAS Number : 1190319-87-9
- Purity : 97% .
The biological activity of 5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is primarily attributed to its interaction with various biological targets:
-
Antiviral Activity :
- Recent studies have identified this compound as a potent inhibitor of the PB2 subunit of the influenza RNA-dependent RNA polymerase (RdRP). It exhibits a binding affinity with K_D values as low as 0.11 μM. In antiviral assays, it demonstrated an effective concentration (EC50) of 1.025 μM against influenza viruses while showing minimal cytotoxicity (CC50 > 100 μM) .
- Antibacterial Properties :
Table 1: Summary of Biological Activities
| Activity Type | Target | Affinity/Effectiveness | Reference |
|---|---|---|---|
| Antiviral | PB2 | K_D = 0.11 μM; EC50 = 1.025 μM | |
| Antibacterial | S. aureus, E. coli | MIC values ranging from 50 µM to 100 µM |
Case Study: Influenza Inhibition
A study published in 2019 highlighted the discovery of a new series of PB2 inhibitors that included derivatives of 5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. The most effective compound from this series was noted for its strong antiviral properties, making it a candidate for further development in anti-influenza therapies .
Case Study: Antibacterial Efficacy
Another investigation assessed the antibacterial effectiveness of various derivatives related to this compound. The results indicated that certain derivatives exhibited MIC values comparable to established antibiotics, suggesting potential for development as new antibacterial agents .
Discussion
The biological activity of 5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid demonstrates its versatility as a pharmacological agent. Its dual action against viral and bacterial pathogens positions it as a promising candidate for drug development in infectious diseases.
Q & A
Advanced Research Question
- Core Modifications : Replace the pyrrolopyridine scaffold with indole or pyrazolo[3,4-b]pyridine to assess scaffold specificity .
- Substituent Variation : Introduce methyl, trifluoromethyl, or amide groups at the 1-, 2-, or 6-positions to evaluate steric/electronic effects .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to kinase targets (e.g., JAK2 or EGFR) .
How can contradictory bioactivity data across studies be resolved?
Advanced Research Question
Common discrepancies arise from assay conditions (e.g., ATP concentration in kinase assays) or compound purity. Mitigation strategies include:
- Purity Validation : Confirm >95% purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
- Dose-Response Curves : Perform IC₅₀ determinations in triplicate using standardized protocols (e.g., Promega Kinase-Glo®) .
- Meta-Analysis : Compare data across studies using platforms like ChEMBL to identify outliers .
What methods improve crystallization for X-ray diffraction analysis?
Advanced Research Question
- Solvent Screening : Test mixtures of DMSO/water or methanol/dichloromethane for slow evaporation.
- Co-Crystallization Agents : Add small molecules (e.g., Tris-HCl) to stabilize crystal lattice .
- Low-Temperature Data Collection : Collect data at 100 K to reduce thermal motion artifacts .
How can metabolic stability in liver microsomes be evaluated?
Advanced Research Question
- In Vitro Assay : Incubate the compound (1–10 µM) with human liver microsomes (HLMs) and NADPH for 0–60 minutes.
- LC-MS Analysis : Quantify parent compound depletion using a QTOF mass spectrometer in negative ion mode .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to identify metabolic liabilities .
What are the challenges in optimizing aqueous solubility for in vivo studies?
Basic Research Question
- Salt Formation : Convert the carboxylic acid to a sodium or potassium salt (e.g., using NaOH/KOH) .
- Co-Solvents : Use PEG-400 or cyclodextrins in formulations for intravenous administration .
Advanced Consideration : LogP values >3 indicate poor solubility; reduce hydrophobicity via polar substituents (e.g., hydroxyl groups) .
How does fluorination impact photostability under UV light?
Advanced Research Question
- Accelerated Testing : Expose solid/liquid samples to UV-A (365 nm) for 24–72 hours.
- Degradation Analysis : Monitor via HPLC for byproducts (e.g., defluorinated analogs) .
Fluorine generally enhances stability due to reduced electron density, but ortho-substituents may increase susceptibility .
What computational tools predict metabolite formation?
Advanced Research Question
- Software : Use GLORYx (generates phase I/II metabolites) or SyGMa (rule-based metabolite prediction) .
- Parameters : Set fluorine as a non-metabolizable substituent to focus on pyrrolopyridine core modifications .
How to address low yields in amide coupling reactions?
Basic Research Question
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
